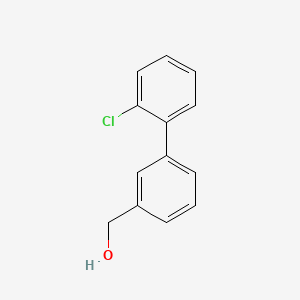
5-(Feniletinil)pirimidina
Descripción general
Descripción
La 5-(feniletinil)pirimidina es un compuesto aromático heterocíclico que presenta un anillo de pirimidina sustituido con un grupo feniletinil en la posición 5.
Aplicaciones Científicas De Investigación
La 5-(feniletinil)pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química medicinal: Se investiga su potencial como inhibidor de quinasas y su papel en las terapias contra el cáncer.
Ciencia de materiales: El compuesto se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros materiales electrónicos debido a sus propiedades electrónicas únicas.
Investigación biológica: Sirve como una herramienta para estudiar varias vías y mecanismos biológicos, particularmente aquellos que involucran el metabolismo de la pirimidina.
Mecanismo De Acción
El mecanismo de acción de la 5-(feniletinil)pirimidina involucra su interacción con objetivos moleculares específicos, como quinasas y otras enzimas. El grupo feniletinil aumenta la capacidad del compuesto para unirse a estos objetivos, modulando así su actividad. Esta interacción puede conducir a la inhibición de la actividad de la quinasa, lo cual es crucial en el tratamiento de ciertos cánceres .
Compuestos similares:
- 4-(Feniletinil)pirimidina
- 5-(Feniletinil)uracilo
- 5-(Feniletinil)citosina
Comparación: La this compound es única debido a su patrón de sustitución específico, que confiere propiedades electrónicas y estéricas distintas. En comparación con la 4-(feniletinil)pirimidina, el compuesto 5-sustituido exhibe diferente reactividad y afinidades de unión. De manera similar, si bien la 5-(feniletinil)uracilo y la 5-(feniletinil)citosina comparten el grupo feniletinil, sus grupos funcionales adicionales (porciones de uracilo y citosina) confieren diferentes actividades biológicas y aplicaciones .
Safety and Hazards
Direcciones Futuras
Pyrimidines, including 5-(Phenylethynyl)pyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .
Análisis Bioquímico
Biochemical Properties
5-(Phenylethynyl)pyrimidine plays a role in biochemical reactions, particularly in the context of nucleotide metabolism. Pyrimidine nucleotides are essential components of nucleic acids (DNA and RNA) and are involved in many biochemical processes . The pyrimidine ring in 5-(Phenylethynyl)pyrimidine can interact with various enzymes, proteins, and other biomolecules. For instance, it can interact with pyrimidine 5’-nucleotidase, an enzyme that catalyzes the dephosphorylation of various nucleoside 5’-monophosphates to their respective nucleosides .
Cellular Effects
The effects of 5-(Phenylethynyl)pyrimidine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the pharmacological activity of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating in vivo efficacy in rodent models for anxiolytic and antipsychotic activity .
Molecular Mechanism
The molecular mechanism of action of 5-(Phenylethynyl)pyrimidine involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can act as a negative or positive allosteric modulator of mGlu5, depending on slight structural modifications around the proximal pyrimidine ring .
Metabolic Pathways
5-(Phenylethynyl)pyrimidine is likely involved in pyrimidine metabolism pathways. Pyrimidine nucleotides are synthesized and degraded through complex metabolic pathways involving several enzymes and cofactors . The specific metabolic pathways involving 5-(Phenylethynyl)pyrimidine have not been fully elucidated.
Subcellular Localization
Pyrimidine 5’-nucleotidase, an enzyme that interacts with pyrimidine nucleotides, is known to be a cytosolic enzyme highly expressed in red blood cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-(feniletinil)pirimidina típicamente implica la reacción de acoplamiento cruzado de Sonogashira. Esta reacción se lleva a cabo entre 5-bromopirimidina y fenilacetileno en presencia de un catalizador de paladio y un cocatalizador de cobre bajo una atmósfera inerte . Las condiciones de reacción a menudo incluyen el uso de una base como trietilamina o carbonato de potasio y un solvente como tetrahidrofurano o dimetilformamida .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la this compound no están ampliamente documentados, la reacción de acoplamiento cruzado de Sonogashira sigue siendo una piedra angular para su síntesis. La escalabilidad de este método lo hace adecuado para aplicaciones industriales, siempre que las condiciones de reacción se optimicen para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: La 5-(feniletinil)pirimidina experimenta varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de pirimidina.
Oxidación y reducción: Puede experimentar reacciones de oxidación y reducción, aunque estas son menos comunes.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como hidruro de sodio o diisopropilamida de litio se pueden utilizar.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Ciclación: Catalizadores como platino o paladio se emplean a menudo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir varias pirimidinas sustituidas, mientras que la ciclación puede producir compuestos heterocíclicos fusionados .
Comparación Con Compuestos Similares
- 4-(Phenylethynyl)pyrimidine
- 5-(Phenylethynyl)uracil
- 5-(Phenylethynyl)cytosine
Comparison: 5-(Phenylethynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-(phenylethynyl)pyrimidine, the 5-substituted compound exhibits different reactivity and binding affinities. Similarly, while 5-(phenylethynyl)uracil and 5-(phenylethynyl)cytosine share the phenylethynyl group, their additional functional groups (uracil and cytosine moieties) confer different biological activities and applications .
Propiedades
IUPAC Name |
5-(2-phenylethynyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDWKSXSIUOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399052 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71418-88-7 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Phenylethynyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)
![2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B1621596.png)

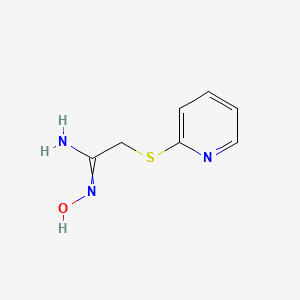
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)

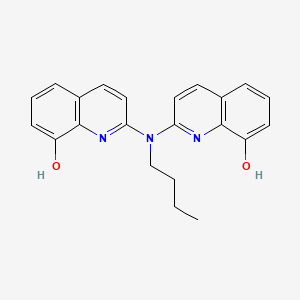

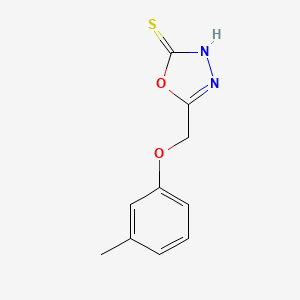
![2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B1621609.png)
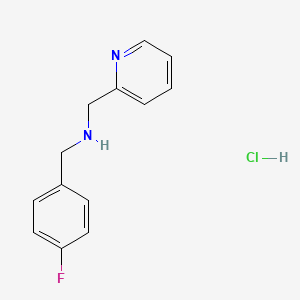
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)
